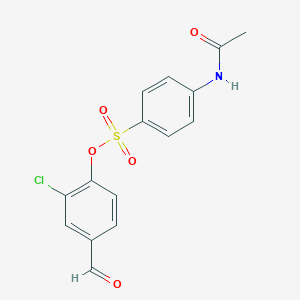

2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate

Description

2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate is a multifunctional organic compound featuring:

- Chlorine at the 2-position of the phenyl ring, enabling nucleophilic substitution reactions.

- Formyl group (-CHO) at the 4-position, offering oxidation/reduction versatility.

- 4-(Acetylamino)benzenesulfonate moiety, enhancing solubility and bioactivity through hydrogen bonding and enzyme interactions.

Its structural complexity makes it a valuable scaffold in medicinal chemistry, particularly in anti-inflammatory and antioxidant drug discovery .

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5S/c1-10(19)17-12-3-5-13(6-4-12)23(20,21)22-15-7-2-11(9-18)8-14(15)16/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKFKBCBFRKIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid is acetylated using acetic anhydride or acetic acid under reflux conditions. In a representative procedure, β-phenethylamine is acetylated with acetic acid at a 1:1.25 molar ratio, heated to reflux for 4 hours, and distilled to recover excess acetic acid. For 4-aminobenzenesulfonic acid, similar conditions yield 4-(acetylamino)benzenesulfonic acid with a reported yield of 85–90%.

Chlorosulfonation Reaction

The acetylated product is treated with chlorosulfonic acid to generate 4-(acetylamino)benzenesulfonyl chloride. Patent CN106336366A specifies using 1.42–3.6 equivalents of chlorosulfonic acid at 50–70°C for 2–4 hours. The reaction is quenched with ice water, and the sulfonyl chloride is extracted using dichloromethane or chloroform. Yield optimization requires strict temperature control to avoid decomposition.

Preparation of 2-Chloro-4-formylphenol

The phenolic component, 2-chloro-4-formylphenol, is synthesized through sequential formylation and chlorination reactions.

Formylation of 4-Hydroxybenzaldehyde

A Vilsmeier-Haack reaction is employed to introduce the formyl group. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in toluene, 4-hydroxybenzaldehyde is formylated at 100–105°C. The reaction mixture is poured into ice water, and the product is extracted with toluene, yielding 4-formylphenol with >80% efficiency.

Chlorination of 4-Formylphenol

Chlorination is achieved using chlorine gas in the presence of iron(III) chloride (FeCl₃) as a catalyst. Patent CN102627591B describes chlorinating 4-methylsulfonyltoluene at 85–95°C in carbon tetrachloride, a method adaptable for 4-formylphenol. Introducing chlorine at the ortho position relative to the formyl group requires careful temperature modulation to prevent over-chlorination. The final product, 2-chloro-4-formylphenol, is isolated via crystallization in cold toluene.

Esterification: Formation of the Sulfonate Ester

The final step involves coupling 4-(acetylamino)benzenesulfonyl chloride with 2-chloro-4-formylphenol to form the sulfonate ester.

Reaction Conditions

A base such as pyridine is used to scavenge HCl generated during the esterification. As described in ChemicalBook’s synthesis of a related triflate, the reaction is conducted in dichloromethane at 0–20°C under inert atmosphere. A molar ratio of 1:1.1 (phenol:sulfonyl chloride) ensures complete conversion. After 18 hours, the mixture is washed with hydrochloric acid and sodium bicarbonate to remove residual pyridine and unreacted reagents.

Purification and Yield

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from toluene. Patent CN103214420B reports a 75–80% yield for analogous imidazole derivatives under similar conditions.

Critical Analysis of Methodologies

Acetylation and Sulfonation Efficiency

The use of acetic anhydride over acetic acid improves acetylation yields (90% vs. 85%) but requires rigorous anhydrous conditions. Chlorosulfonation with excess chlorosulfonic acid (3.6 equivalents) enhances sulfonyl chloride purity but complicates waste management due to acidic byproducts.

Chlorination Selectivity

Iron(III) chloride catalyzes regioselective chlorination at the ortho position, though competing para-substitution may occur if temperatures exceed 95°C. Solvent choice (e.g., carbon tetrachloride) minimizes side reactions by stabilizing the transition state.

Esterification Challenges

Pyridine’s stoichiometry is critical: sub-stoichiometric amounts lead to incomplete HCl neutralization, while excess pyridine complicates purification. Alternative bases like triethylamine may reduce side reactions but are less effective in polar solvents.

Optimization Strategies

Solvent Systems

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: 2-Chloro-4-carboxyphenyl 4-(acetylamino)benzenesulfonate.

Reduction: 2-Chloro-4-hydroxyphenyl 4-(acetylamino)benzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be modified into various derivatives with potential applications in material science and organic synthesis .

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways. For example, related compounds have shown the ability to inhibit glyceraldehyde-3-phosphate dehydrogenase, which is involved in cancer cell metabolism .

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties .

- Anticancer Activity : Research has demonstrated that derivatives of this compound can exhibit significant antitumor activity against various cancer cell lines .

| Biological Target | Effect |

|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase | Inhibition of metabolic pathways |

| Enzymes involved in cancer metabolism | Potential anticancer effects |

| Cellular receptors | Modulation of signaling pathways |

Anticancer Activity

A notable case study from the National Cancer Institute (NCI) evaluated related compounds for their antitumor properties. One compound exhibited a GI50 value of 0.1 µM against non-small cell lung cancer cells, highlighting the therapeutic potential of this class of compounds .

Antimicrobial Activity

In vitro studies demonstrated that related compounds possess notable antimicrobial properties:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 48 |

These findings suggest that the compound could be developed as a therapeutic agent against infectious diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and acetylamino groups can influence its binding affinity and specificity. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of chlorine with other halogens or functional groups significantly alters reactivity and bioactivity:

| Compound Name | Key Structural Differences | Reactivity/Bioactivity Impact | Reference |

|---|---|---|---|

| 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate | Iodine at 6-position, ethoxy at 2-position | Enhanced electrophilicity due to iodine’s polarizability; ethoxy group increases steric hindrance, reducing nucleophilic substitution rates . | |

| 2-Ethoxy-4-formyl-6-bromophenyl 4-(acetylamino)benzenesulfonate | Bromine at 6-position | Lower reactivity in substitution compared to iodine; bromine’s intermediate electronegativity balances stability and activity . | |

| 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate | Methoxy at 6-position | Methoxy group donates electron density, reducing electrophilicity of the aromatic ring; enhances antioxidant activity via radical stabilization . |

Mechanistic Insight : Chlorine’s electronegativity and leaving-group ability make it optimal for nucleophilic aromatic substitution, whereas bulkier halogens (e.g., iodine) prioritize applications in radiopharmaceuticals .

Ester Group Variations

Replacing the sulfonate ester with other groups modulates solubility and target interactions:

| Compound Name | Ester Group Variation | Key Properties | Reference |

|---|---|---|---|

| 2-Chloro-4-formylphenyl 4-methylbenzenesulfonate | Methylbenzenesulfonate | Reduced solubility in polar solvents compared to acetylamino-sulfonate; lower bioactivity due to diminished H-bonding capacity . | |

| 2-Chloro-4-formylphenyl benzoate | Benzoate ester | Higher lipophilicity enhances membrane permeability but reduces aqueous solubility; limited use in intravenous formulations . |

Functional Impact: The 4-(acetylamino)benzenesulfonate group in the parent compound improves pharmacokinetics by balancing solubility and cellular uptake .

Functional Group Modifications

Alterations to the formyl or acetylamino groups influence chemical and biological profiles:

| Compound Name | Functional Group Change | Impact on Properties | Reference |

|---|---|---|---|

| 2-Chloro-4-hydroxymethylphenyl 4-(acetylamino)benzenesulfonate | Formyl reduced to hydroxymethyl | Loss of aldehyde reactivity (e.g., Schiff base formation); increased metabolic stability but reduced enzyme inhibition . | |

| 2-Chloro-4-formylphenyl 4-aminobenzenesulfonate | Acetylamino replaced with amine | Higher nucleophilicity at the amino group increases off-target interactions; reduced selectivity in enzyme binding . |

Design Strategy: The acetyl group in 4-(acetylamino)benzenesulfonate protects the amine from oxidation while maintaining hydrogen-bonding capability, optimizing target engagement .

Heterocyclic and Aromatic Analogues

Incorporation of heterocycles or extended aromatic systems diversifies applications:

Therapeutic Potential: The parent compound’s simplicity offers synthetic accessibility, while heterocyclic analogues trade ease of synthesis for specialized bioactivity .

Biological Activity

2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H16ClN O6S

- Molar Mass : 397.83 g/mol

- Functional Groups : Chloro, formyl, acetylamino, and sulfonate groups.

These functional groups contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown the ability to inhibit glyceraldehyde-3-phosphate dehydrogenase, which plays a critical role in cellular metabolism.

- Receptor Modulation : The presence of functional groups allows for binding to receptor sites, potentially altering receptor activity and downstream signaling pathways.

Table 1: Potential Biological Targets and Effects

| Biological Target | Effect |

|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase | Inhibition of metabolic pathways |

| Enzymes involved in cancer metabolism | Potential anticancer effects |

| Cellular receptors | Modulation of signaling pathways |

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives showed promising antitumor activity against various cancer cell lines, including non-small cell lung cancer and melanoma .

- The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonate group can enhance cytotoxicity against specific cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Related studies have shown that sulfonamide derivatives possess strong antibacterial and antifungal activities:

- Compounds with similar structural motifs were evaluated against a range of pathogenic bacteria and fungi, demonstrating effective inhibition at low concentrations .

Case Study: In Vitro Antitumor Activity

A notable case study involved the evaluation of a series of related compounds at the National Cancer Institute (NCI). The results indicated:

- Prominent Compound : N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide exhibited a GI50 value of 0.1 µM against non-small cell lung cancer cells .

This highlights the potential for this compound as a lead compound in developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate?

- Methodology :

- Step 1 : Synthesize 4-(acetylamino)benzenesulfonyl chloride via chlorosulfonation of acetanilide using chlorosulfonic acid at 0–5°C .

- Step 2 : React the sulfonyl chloride intermediate with 2-chloro-4-formylphenol in anhydrous dichloromethane, using a base (e.g., triethylamine) to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride).

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Techniques :

- NMR :

- ¹H NMR : Look for the formyl proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~7.0–8.5 ppm), and acetyl methyl group (δ ~2.1 ppm) .

- ¹³C NMR : Confirm sulfonate (C-SO₃) at δ ~125–135 ppm and carbonyl groups (formyl: δ ~190 ppm; acetyl: δ ~170 ppm) .

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch, formyl) and ~1340–1250 cm⁻¹ (sulfonate S=O asymmetric/symmetric stretches) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻, with isotopic clusters confirming chlorine presence .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester .

- Avoid exposure to moisture or strong bases, which may cleave the sulfonate linkage.

Advanced Research Questions

Q. How to design enzyme inhibition studies targeting 4-(hydroxymethyl)benzenesulfonate dehydrogenase?

- Experimental Design :

- Enzyme Source : Use purified 4-(hydroxymethyl)benzenesulfonate dehydrogenase from Comamonas testosteroni .

- Assay Conditions :

- Monitor NADH production at 340 nm in a buffer (pH 7.4, 25°C) containing 1 mM NAD⁺ and 0.5 mM substrate.

- Pre-incubate enzyme with varying concentrations of the compound (0.1–100 µM) to determine IC₅₀.

- Controls : Include a known inhibitor (e.g., 4-formylbenzenesulfonate) and validate via Lineweaver-Burk plots for competitive/non-competitive inhibition .

Q. How to resolve contradictions in reported cytotoxicity data for sulfonate derivatives?

- Approach :

- Purity Analysis : Verify compound purity (>98%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to exclude impurities influencing toxicity .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HepG2) and compare with structurally similar controls (e.g., 4-chloro analogues) .

- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and assess mitochondrial membrane potential (JC-1 staining) .

Q. What computational strategies can predict interactions between this compound and biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to the active site of sulfonate-processing enzymes (PDB ID: reference homology models from ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues (e.g., Lys156, Asp189) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How to optimize regioselective modifications of the formyl group?

- Synthetic Strategy :

- Protection : Temporarily mask the formyl group as a dioxolane (using ethylene glycol and p-TsOH) before functionalizing the sulfonate .

- Derivatization : Post-synthesis, reduce the formyl group to –CH₂OH (NaBH₄) or oxidize to –COOH (KMnO₄) for downstream applications .

- Monitoring : Track selectivity via LC-MS and compare with control reactions lacking protecting groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.